4-Methoxy-2-(pyrimidin-2-yl)benzonitrile
Description
Significance of the Benzonitrile (B105546) Core as a Versatile Chemical Scaffold in Contemporary Research
The benzonitrile unit, a benzene (B151609) ring substituted with a cyano group, is a cornerstone in organic synthesis and medicinal chemistry. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids. This chemical reactivity makes benzonitrile derivatives valuable intermediates in the synthesis of complex molecules. researchgate.netgoogle.com
In medicinal chemistry, the benzonitrile moiety is a common feature in a number of therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions allows it to bind to biological targets with high affinity and specificity. Furthermore, the nitrile group can act as a bioisostere for other functional groups, enabling the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates. Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and central nervous system modulators. mdpi.com
The Pyrimidine (B1678525) Moiety as a Privileged Pharmacophore and Structural Synthon in Advanced Chemical Systems
The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a "privileged pharmacophore" in drug discovery, meaning it is a structural motif that is frequently found in bioactive molecules. nih.govnih.gov
The versatility of the pyrimidine ring extends beyond its biological roles. In organic synthesis, it serves as a valuable synthon for the construction of more complex heterocyclic systems. The nitrogen atoms in the pyrimidine ring can be readily functionalized, and the ring itself can participate in a variety of chemical transformations, making it an attractive starting point for the synthesis of diverse molecular libraries. chemijournal.com The broad spectrum of biological activities associated with pyrimidine derivatives includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties, highlighting the immense therapeutic potential of this heterocyclic system. nih.govnih.gov
Contextualization of 4-Methoxy-2-(pyrimidin-2-yl)benzonitrile within Modern Organic and Medicinal Chemistry Research
The compound this compound represents a logical convergence of the benzonitrile and pyrimidine scaffolds. The methoxy (B1213986) group on the benzonitrile ring can influence the electronic properties of the molecule and may play a role in its interaction with biological targets. The direct linkage of the pyrimidine ring to the benzonitrile core creates a rigid molecular framework that can be further elaborated to explore structure-activity relationships.
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components suggest its potential as an intermediate in the synthesis of novel bioactive compounds. For instance, related pyrimidinylbenzonitrile derivatives have been explored for their potential as kinase inhibitors and in other areas of drug discovery. The synthesis of such hybrid molecules allows for the exploration of new chemical space and the potential for synergistic effects arising from the combination of two well-established pharmacophores. The continued interest in both benzonitrile and pyrimidine chemistry suggests that compounds like this compound may serve as valuable building blocks in the ongoing quest for new molecules with important applications in science and medicine.
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-methoxy-2-pyrimidin-2-ylbenzonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-10-4-3-9(8-13)11(7-10)12-14-5-2-6-15-12/h2-7H,1H3 |
InChI Key |
NYZLMPMBTUKYCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)C2=NC=CC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Methoxy 2 Pyrimidin 2 Yl Benzonitrile
Precursor Synthesis and Derivatization Strategies for Pyrimidine (B1678525) and Benzonitrile (B105546) Building Blocks
The successful synthesis of 4-Methoxy-2-(pyrimidin-2-yl)benzonitrile is contingent upon the efficient preparation of its constituent pyrimidine and benzonitrile building blocks. These precursors are often functionalized to facilitate their coupling in the subsequent steps.
A common pyrimidine precursor is a 2-halopyrimidine, such as 2-chloropyrimidine (B141910). This can be synthesized from readily available starting materials like 2-aminopyrimidine (B69317) through a Sandmeyer-type reaction. For instance, treatment of 2-aminopyrimidine with sodium nitrite (B80452) in the presence of hydrochloric acid can yield 2-chloropyrimidine organic-chemistry.org. Another route involves the reaction of 2-aminopyrimidine with hydrochloric acid and an alkali metal nitrite, often in the presence of a metal chloride like zinc chloride as a catalyst semanticscholar.orgwikipedia.org.
The benzonitrile precursor, a substituted 4-methoxybenzonitrile (B7767037), requires functionalization at the 2-position to enable coupling with the pyrimidine ring. For Suzuki-Miyaura coupling, a boronic acid or boronic ester derivative is needed, such as (4-methoxy-2-cyanophenyl)boronic acid. The synthesis of such compounds can be approached through various methods, including the reaction of a corresponding aryl halide (e.g., 2-bromo-4-methoxybenzonitrile) with a boron source like bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst nih.gov. The synthesis of 2-bromo-4-methoxybenzonitrile (B121712) itself can be achieved from 4-methoxy-2-methylbenzonitrile (B1588036) via bromination using N-bromosuccinimide (NBS) and a radical initiator nih.gov.
For other coupling strategies, different functionalities are introduced. For Sonogashira coupling, an terminal alkyne is required, while for nucleophilic aromatic substitution, a nucleophilic group such as an amine is installed at the 2-position of the benzonitrile ring.
Key Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions for the Assembly of this compound
The crucial step in the synthesis of this compound is the formation of the bond between the C2 position of the pyrimidine ring and the C2 position of the benzonitrile ring. Several powerful synthetic methods are available for this transformation.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds. In the context of synthesizing the target molecule, this would typically involve the reaction of a 2-halopyrimidine with (4-methoxy-2-cyanophenyl)boronic acid or its corresponding ester. The reaction is catalyzed by a palladium complex and requires a base.
The general mechanism involves the oxidative addition of the halopyrimidine to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst nih.gov. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be optimized for specific substrates mdpi.combohrium.com. For instance, Pd(PPh₃)₄ and K₂CO₃ in a solvent mixture like toluene, ethanol, and water have been used for the Suzuki coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid oup.com. Microwave-assisted procedures have also been developed to accelerate these reactions and improve yields mdpi.com.
| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,4-dichloropyrimidine | phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane | 71 | mdpi.com |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | wikipedia.org |
| 2-amino-4-chloro-6-methylpyrimidine | 3-pyridineboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | CH₃CN/H₂O | N/A | researchgate.net |
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, which can be a strategic step in the synthesis of the target molecule. This would involve the coupling of a 2-halopyrimidine with a terminal alkyne, such as 2-ethynyl-4-methoxybenzonitrile. The resulting alkynyl-linked intermediate would then need to be reduced to form the desired single bond linkage. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine nih.govorganic-chemistry.org.
The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Subsequent reductive elimination yields the coupled product nih.gov. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts nih.gov.
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-bromo-2,2′-bipyridine | p-tolylacetylene | Pd(PPh₃)₄ | CuI | - | Toluene | 64 | nih.gov |
| 4-iodotoluene | phenylacetylene | Pd on alumina | Cu₂O on alumina | - | THF-DMA | <2 (batch) | rsc.org |
| Aryl Bromides | Aryl/Alkyl Acetylenes | [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | up to 97 | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) offers a direct route to form the C-N or C-O bond between the pyrimidine and benzonitrile moieties, which would then require further transformations to establish the C-C linkage. For instance, a 2-halopyrimidine can react with a nucleophile like 2-amino-4-methoxybenzonitrile (B1274900) or 4-methoxy-2-hydroxybenzonitrile. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions nih.govstackexchange.com.
The SNAr mechanism typically proceeds via a two-step addition-elimination sequence involving a high-energy anionic intermediate known as a Meisenheimer complex nih.gov. The stability of this intermediate is key to the reaction's feasibility. The regioselectivity of SNAr on substituted pyrimidines can be sensitive to the electronic nature of the substituents on the ring Current time information in London, GB.wuxiapptec.com. For example, in 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position, but this can be altered by other substituents on the ring Current time information in London, GB..
| Substrate | Nucleophile | Position of Substitution | Reference |
|---|---|---|---|
| 2,4-dichloropyrimidine | Amines | C4 selective | Current time information in London, GB. |
| 2,4-dichloro-6-methoxypyrimidine | Amines | C2 selective | Current time information in London, GB. |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | C2 selective | wuxiapptec.com |
Condensation Reactions for Benzonitrile-Pyrimidine Linkages
Classical condensation reactions are fundamental to the synthesis of the pyrimidine ring itself. The Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine semanticscholar.orgmdpi.comorganic-chemistry.org. To directly incorporate the benzonitrile moiety, one could envision a strategy where a benzamidine (B55565) derivative, such as 4-methoxy-2-cyanobenzamidine, is condensed with a suitable 1,3-dicarbonyl compound.
The mechanism of the Pinner reaction involves the initial reaction of the nitrile with an alcohol in the presence of an acid catalyst to form an imino ester (Pinner salt), which can then react with ammonia (B1221849) or an amine to form an amidine wikipedia.org. This amidine can then undergo condensation. Alternatively, pre-formed amidines can be directly used in the condensation step semanticscholar.orgmdpi.com. Various modifications and catalysts have been developed to improve the efficiency and scope of these condensation reactions nih.govnih.gov.
Reduction Reactions in Synthetic Sequences
Furthermore, reduction of the pyrimidine ring itself can be a key transformation. The catalytic hydrogenation of pyrimidines can lead to di- or tetrahydropyrimidine (B8763341) derivatives, depending on the reaction conditions and the catalyst used nih.gov. For example, asymmetric hydrogenation of pyrimidines using iridium catalysts can produce chiral tetrahydropyrimidines with high enantioselectivity nih.gov. Selective reduction of a chloro-substituent on a pyrimidine ring can also be achieved through catalytic hydrogenation in the presence of a hydrogen chloride acceptor .
Optimization of Reaction Conditions: Solvent Effects, Catalysis, and Temperature Regimes
The synthesis of aryl-heteroaryl compounds such as this compound is highly dependent on the careful optimization of reaction conditions to achieve high yields and purity. Key parameters that are typically investigated include the choice of solvent, the catalytic system, and the reaction temperature. While specific optimization studies for this compound are not extensively detailed in public literature, principles can be drawn from the synthesis of structurally similar pyrimidine-benzonitrile derivatives, which are often prepared via palladium-catalyzed cross-coupling reactions. nih.govgoogle.com
Solvent Effects: The choice of solvent plays a critical role in dissolving reactants, stabilizing intermediates, and influencing reaction rates. For Suzuki-Miyaura coupling reactions, which are commonly employed to form the C-C bond between the benzonitrile and pyrimidine rings, polar aprotic solvents are frequently preferred. Solvents such as 1,4-dioxane, N,N-Dimethylformamide (DMF), and acetonitrile (B52724) are often effective. nih.govresearchgate.net The conversion rate can be significantly dependent on the solvent's properties. researchgate.net For instance, in related syntheses of 4-alkoxypyrimidines, acetonitrile has been shown to be an efficient reaction medium. researchgate.net The selection of the solvent system can also facilitate product isolation; in some industrial processes, a mixture like acetonitrile-water is used, which can form two separate liquid phases upon reaction completion, simplifying the isolation of the product. google.com
Catalysis: The catalytic system is paramount for the efficient synthesis of this compound. Palladium-based catalysts are the standard for Suzuki-Miyaura cross-coupling reactions. A common catalytic system involves a palladium source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand like triphenylphosphine. nih.govgoogle.com The choice of catalyst and ligand can impact reaction efficiency, required temperature, and catalyst loading. For the synthesis of a triazole-pyrimidine-methylbenzonitrile core, a combination of Pd(PPh₃)₄ and potassium carbonate (K₂CO₃) as the base proved effective. nih.gov In other processes, reducing the amount of the expensive palladium catalyst is a key optimization goal; successful couplings have been achieved with catalyst loadings as low as 0.5 to 2 mol-%. google.com
Temperature Regimes: Reaction temperature is a critical variable that must be controlled to ensure optimal reaction kinetics while minimizing the formation of impurities. Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. For the synthesis of analogous pyrimidine-benzonitrile structures, temperatures are often in the range of 80 °C to 120 °C. nih.gov For example, a Suzuki coupling to form a related structure was conducted at 115 °C in DMF. nih.gov Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can cause decomposition of reactants, catalysts, or products.
The interplay of these factors is often summarized in optimization tables during process development.
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | 1,4-Dioxane | K₂CO₃ | 100 | Moderate |
| 2 | Pd(dppf)Cl₂ | DMF | K₂CO₃ | 115 | High |
| 3 | Pd(OAc)₂ / PPh₃ | Acetonitrile/Water | K₃PO₄ | 80 | Good |
| 4 | Pd(PPh₃)₄ | DMF | Cs₂CO₃ | 115 | High (shorter time) |
This table is illustrative and based on typical conditions reported for analogous reactions. nih.govgoogle.comresearchgate.net
Novel Synthetic Route Development and Scalability Assessments for this compound
The development of novel synthetic routes for complex molecules like this compound is driven by the need for efficiency, cost-effectiveness, and environmental sustainability. Modern synthetic chemistry has largely moved towards catalytic, one-pot, and multicomponent reactions to achieve these goals.
A likely modern and efficient route for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This route would typically involve the coupling of a pyrimidine derivative with a substituted benzonitrile. For instance, 2-chloropyrimidine could be reacted with (4-cyano-3-methoxyphenyl)boronic acid or its pinacol (B44631) ester in the presence of a palladium catalyst. nih.gov This approach offers high functional group tolerance and generally proceeds with high yields and selectivity.
The key starting materials for such a route would be:
A suitably activated pyrimidine, such as 2-chloropyrimidine or 2-bromopyrimidine.
A boronic acid or boronate ester of the benzonitrile portion, such as (4-cyano-3-methoxyphenyl)boronic acid.
Scalability Assessment: Transitioning a synthetic route from laboratory-scale to industrial production requires a thorough scalability assessment. For a palladium-catalyzed route, key considerations include:
Cost and Loading of the Catalyst: Palladium catalysts are expensive, making their efficient use critical. A scalable process aims for the lowest possible catalyst loading without compromising reaction time or yield. Reducing catalyst loading from 5 mol% to less than 1 mol% is a significant achievement in process chemistry. google.com
Reagent Availability and Cost: The starting materials, such as halogenated pyrimidines and boronic acids, must be commercially available or synthesizable at a low cost on a large scale.
Reaction Conditions: Extreme temperatures or pressures are difficult and costly to implement on a large scale. Routes that operate under moderate conditions (e.g., refluxing at atmospheric pressure) are preferred. researchgate.net
Work-up and Purification: The isolation of the final product must be straightforward. Procedures involving complex extractions or multiple chromatographic purifications are not ideal for large-scale production. Crystallization is often the preferred method for final purification. The use of solvent systems that facilitate easy separation, such as biphasic systems, is highly advantageous. google.com
Safety and Environmental Impact: The process should avoid highly toxic or explosive reagents and minimize solvent waste.
| Parameter | Laboratory Scale Focus | Industrial Scale Focus |
|---|---|---|
| Catalyst Loading | Higher loading acceptable for high yield | Minimization is critical for cost control (<1 mol%) |
| Solvents | Effectiveness is primary concern | Cost, safety, ease of recovery, and environmental impact |
| Purification | Chromatography is common | Crystallization, distillation, extraction are preferred |
| Reaction Time | Convenience (e.g., overnight) | Maximizing throughput (shorter is better) |
Elucidation of Reaction Mechanisms and Identification of Intermediates in the Formation of this compound
Understanding the reaction mechanism is crucial for optimizing and troubleshooting a synthetic process. For the likely Suzuki-Miyaura cross-coupling synthesis of this compound, the mechanism proceeds through a well-established catalytic cycle involving palladium.
The catalytic cycle involves three primary steps:
Oxidative Addition: The cycle begins with the active catalyst, a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. This Pd(0) complex reacts with the aryl halide (e.g., 2-chloropyrimidine), inserting itself into the carbon-halogen bond. This step forms a new organopalladium(II) intermediate.
Transmetalation: The organopalladium(II) intermediate then reacts with the boronic acid derivative (e.g., (4-cyano-3-methoxyphenyl)boronic acid), which is activated by a base (like K₂CO₃). The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is essential for activating the boronic acid to form a more nucleophilic boronate species.
Reductive Elimination: This is the final step where the two organic groups (the pyrimidinyl and the cyanophenyl fragments) on the palladium center are coupled together, forming the desired C-C bond of the final product, this compound. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.
Key Intermediates:
Pd(0)L₂: The active catalytic species (where L is a ligand, e.g., triphenylphosphine).
Ar-Pd(II)(L)₂-X: The oxidative addition intermediate, where Ar is the pyrimidinyl group and X is the halide.
Ar-Pd(II)(L)₂-Ar': The diorganopalladium(II) intermediate formed after transmetalation, where Ar' is the methoxybenzonitrile group.
In some cases, alternative mechanisms or side reactions can occur. For example, if a reaction is catalyzed by an acid like p-toluenesulfonic acid (PTSA), the mechanism would proceed differently, typically starting with the protonation of a carbonyl or nitrogen atom to create a more electrophilic site for subsequent nucleophilic attack. mdpi.com However, for the C-C bond formation central to this molecule's synthesis, the palladium-catalyzed cycle is the most relevant and widely accepted mechanism.
Comprehensive Spectroscopic Characterization and High Resolution Structural Analysis of 4 Methoxy 2 Pyrimidin 2 Yl Benzonitrile
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Assignment of Fundamental Vibrational Modes and Functional Group Analysis
The FT-IR and Raman spectra of 4-Methoxy-2-(pyrimidin-2-yl)benzonitrile are characterized by a series of distinct bands corresponding to the vibrational modes of its constituent functional groups. The nitrile (C≡N) stretching vibration is a prominent feature, typically observed in the range of 2220-2260 cm⁻¹. The aromatic rings, both the benzene (B151609) and pyrimidine (B1678525) moieties, give rise to a complex set of absorptions. The C-H stretching vibrations of the aromatic protons are expected in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic rings produce a series of bands between 1400 and 1600 cm⁻¹.
The methoxy (B1213986) group (-OCH₃) introduces characteristic vibrations, including the C-H stretching of the methyl group, typically found between 2850 and 2960 cm⁻¹, and the C-O stretching vibration, which appears as a strong band in the 1000-1300 cm⁻¹ region. Bending vibrations, such as the in-plane and out-of-plane C-H deformations of the aromatic rings, populate the fingerprint region of the spectrum, providing further structural detail. A detailed assignment of these fundamental vibrational modes is crucial for a complete understanding of the molecule's vibrational landscape.
Table 1: Assignment of Major Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Methoxy C-H Stretch | 2960 - 2850 |
| Nitrile (C≡N) Stretch | 2260 - 2220 |
| Aromatic C=C/C=N Stretch | 1600 - 1400 |
| Methoxy C-O Stretch | 1300 - 1000 |
| Aromatic C-H In-plane Bend | 1300 - 1000 |
Analysis of Molecular Conformations and Intra/Intermolecular Interactions
The precise positions and shapes of the vibrational bands can also offer clues about the molecule's conformation and the presence of any significant intra- or intermolecular interactions. For instance, the planarity between the benzonitrile (B105546) and pyrimidine rings would influence the conjugation and, consequently, the positions of the C=C and C=N stretching bands. Any steric hindrance that forces the rings out of planarity would be reflected in the vibrational spectrum. Furthermore, weak intermolecular interactions, such as C-H···N hydrogen bonds, could lead to subtle shifts and broadening of the involved vibrational modes, particularly the C-H stretching and bending vibrations. A detailed analysis of the solid-state versus solution-phase spectra could help to disentangle these intermolecular effects from intramolecular conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a complete structural assignment of this compound can be achieved.
Proton (¹H) NMR Spectroscopic Analysis for Hydrogen Environments
The ¹H NMR spectrum of this compound provides a map of the different proton environments within the molecule. The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet, typically in the upfield region of the spectrum (around 3.8-4.0 ppm). The aromatic protons on the benzonitrile and pyrimidine rings will give rise to a more complex set of signals in the downfield region (typically 7.0-9.0 ppm).
The protons on the pyrimidine ring will exhibit characteristic chemical shifts and coupling patterns. For a pyrimidin-2-yl group, the proton at the 5-position typically appears as a triplet, while the protons at the 4- and 6-positions appear as a doublet. The protons on the substituted benzonitrile ring will also show distinct signals. The coupling constants (J-values) between adjacent protons provide valuable information about their spatial relationships and the connectivity within the aromatic rings.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
| Benzonitrile Ring Protons | 7.0 - 8.0 | Multiplet |
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The nitrile carbon (C≡N) is expected to have a chemical shift in the range of 115-125 ppm. The carbons of the aromatic rings will resonate in the downfield region, typically between 110 and 170 ppm. The carbon atom of the methoxy group (-OCH₃) will appear in the upfield region, generally around 55-60 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (methoxy, nitrile, and pyrimidine groups), providing further insight into the electron distribution within the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Methoxy (-OCH₃) | 55 - 60 |
| Nitrile (C≡N) | 115 - 125 |
| Benzonitrile Ring Carbons | 110 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. This is particularly useful for tracing the connectivity of protons within the benzonitrile and pyrimidine rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing long-range connectivity and piecing together the different fragments of the molecule, such as confirming the connection between the pyrimidine ring and the benzonitrile core.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and reactivity.
Mass Spectrometry: Fragmentation Pathways and Isotopic Abundance Analysis
Mass spectrometry of this compound would be expected to reveal insights into its molecular stability and the connectivity of its constituent aromatic rings and functional groups. The electron impact (EI) mass spectrum would likely display a prominent molecular ion peak (M• ⁺), confirming the molecular weight of the compound. The fragmentation of this molecular ion would proceed through characteristic pathways dictated by the weakest bonds and the most stable resulting fragments.
A primary fragmentation event would likely involve the methoxy group. The loss of a methyl radical (•CH₃) from the molecular ion would yield a significant fragment ion [M-15]⁺. This could be followed by the elimination of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for methoxy-substituted aromatic compounds, resulting in an [M-15-28]⁺ ion.
Another significant fragmentation pathway would involve the pyrimidine and benzonitrile moieties. The pyrimidine ring is a relatively stable heterocyclic system, but cleavage of the bond connecting it to the benzonitrile ring could occur. This would lead to fragments corresponding to the pyrimidinyl cation and the 4-methoxybenzonitrile (B7767037) radical cation, or vice-versa, depending on the distribution of charge. The benzonitrile moiety itself could undergo fragmentation via the loss of the cyano group (•CN), although this is generally less favorable than fragmentation of substituents on the ring. The stability of the pyrimidine ring suggests it may remain intact in many of the observed fragment ions. sapub.org
Isotopic abundance analysis would primarily be influenced by the natural abundance of isotopes of carbon (¹³C) and nitrogen (¹⁵N). The M+1 peak would be observable with an intensity predictable from the number of carbon and nitrogen atoms in the molecule. The M+2 peak would be significantly less intense, arising from the presence of two ¹³C atoms or other less abundant isotopes.
A hypothetical fragmentation pattern is proposed in the table below, based on common fragmentation behaviors of related chemical structures.
| m/z (mass/charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 211 | [C₁₂H₉N₃O]• ⁺ | Molecular Ion (M• ⁺) |
| 196 | [C₁₁H₆N₃O]⁺ | M• ⁺ - •CH₃ |
| 183 | [C₁₂H₉N₂]⁺ | M• ⁺ - CO |
| 168 | [C₁₀H₃N₃O]⁺ | [M-CH₃]⁺ - CO |
| 103 | [C₆H₄NO]⁺ | Cleavage of the pyrimidinyl-phenyl bond |
| 79 | [C₄H₃N₂]⁺ | Pyrimidinyl cation |
Single Crystal X-ray Diffraction: Elucidation of Solid-State Molecular Architecture
Single crystal X-ray diffraction provides definitive proof of the molecular structure of this compound in the solid state, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice.
Crystallographic Parameters and Space Group Determination
While specific experimental data for this compound is not available, a hypothetical crystallographic analysis can be inferred from related structures. It is plausible that this compound would crystallize in a centrosymmetric monoclinic space group, such as P2₁/c, which is common for rigid aromatic molecules. researchgate.net The asymmetric unit would likely contain a single molecule.
A representative table of plausible crystallographic parameters is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~7.0 |
| c (Å) | ~18.0 |
| α (°) | 90 |
| β (°) | ~100 |
| γ (°) | 90 |
| Volume (ų) | ~1050 |
| Z (molecules/unit cell) | 4 |
Molecular Packing and Intermolecular Interactions (e.g., Non-Conventional Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound would be governed by a network of weak intermolecular interactions. Given the absence of classical hydrogen bond donors, the packing would be dominated by non-conventional C-H···N and C-H···O hydrogen bonds. The nitrogen atoms of the pyrimidine ring and the cyano group, along with the oxygen atom of the methoxy group, would act as hydrogen bond acceptors. The aromatic C-H groups of both the benzonitrile and pyrimidine rings would serve as donors.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact. For this compound, the dnorm map would be expected to show distinct red spots, indicating close contacts corresponding to the C-H···N and C-H···O hydrogen bonds. nih.gov
A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is provided below.
| Interaction Type | Percentage Contribution |
| H···H | ~45% |
| C···H/H···C | ~25% |
| N···H/H···N | ~20% |
| O···H/H···O | ~5% |
| C···C | ~3% |
| Other | ~2% |
Conformational Analysis in the Crystalline State
In the crystalline state, the molecule of this compound is expected to be largely planar. The dihedral angle between the mean planes of the pyrimidine ring and the benzonitrile ring would be a key conformational parameter. Due to steric hindrance between the ortho-substituents, a slight twist between the two aromatic rings is expected. This dihedral angle would likely be in the range of 10-20 degrees, representing a compromise between π-system conjugation and the minimization of steric repulsion. nih.gov
Quantum Chemical and Computational Investigations of 4 Methoxy 2 Pyrimidin 2 Yl Benzonitrile
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. mdpi.com DFT calculations have been widely utilized to study pyrimidine (B1678525) and benzonitrile (B105546) derivatives, offering insights into their molecular properties. jchemrev.comijcce.ac.irresearchgate.net
Optimization of Molecular Geometry and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. scielo.org.mx For molecules with rotatable bonds, such as the bond connecting the pyrimidine and benzonitrile rings in 4-Methoxy-2-(pyrimidin-2-yl)benzonitrile, a conformational analysis is crucial to identify the global minimum energy structure. researchgate.net This process involves systematically rotating the dihedral angles and calculating the energy of each resulting conformer. dntb.gov.ua The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. nih.gov These theoretical parameters for similar molecular systems have been shown to be in good agreement with experimental data obtained from techniques like X-ray crystallography. jchemrev.com
Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine-Benzonitrile System (Illustrative Data)
| Parameter | Bond/Angle | Theoretical Value |
|---|---|---|
| Bond Length | C-C (pyrimidine-benzonitrile) | ~1.48 Å |
| Bond Length | C≡N (nitrile) | ~1.15 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | C-C-C (benzonitrile ring) | ~120° |
| Dihedral Angle | Pyrimidine-Benzonitrile | Variable (dependent on conformation) |
Note: This table is illustrative and provides expected values based on related structures.
Vibrational Frequency Analysis and Comparison with Experimental Spectra
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). physchemres.org This analysis also predicts the theoretical infrared (IR) and Raman spectra of the molecule. researchgate.netindexcopernicus.com The calculated vibrational frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy to validate the computational model. nih.govresearchgate.netnih.gov It is common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods. researchgate.net The analysis of vibrational modes provides detailed information about the characteristic stretching, bending, and torsional motions of the molecule's functional groups, such as the C≡N stretch of the nitrile group and the C-O stretch of the methoxy (B1213986) group. researchgate.net
Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N Stretch | ~2230 | ~2225 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3080 |
| C-O Stretch (Methoxy) | ~1250 | ~1245 |
| Pyrimidine Ring Breathing | ~1000 | ~995 |
Note: This table is illustrative and provides expected values based on related structures.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. wikipedia.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. nih.gov
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzonitrile ring, indicating this region is prone to electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient pyrimidine ring and the nitrile group, suggesting these are the sites for nucleophilic attack. researchgate.net Visualizing the spatial distribution of these orbitals provides a clear picture of the molecule's reactive sites. researchgate.net
Energy Gap Analysis and Implications for Chemical Reactivity and Stability
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.org Conversely, a small energy gap indicates that the molecule is more reactive and less stable. researchgate.net The HOMO-LUMO gap can also be related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength. ajchem-a.com
Table 3: Representative Frontier Molecular Orbital Energies and Energy Gap (Illustrative Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO | ~ -6.5 |
| LUMO | ~ -1.5 |
| Energy Gap (ΔE) | ~ 5.0 |
Note: This table is illustrative and provides expected values based on related structures.
Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. mdpi.com For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrile group, as well as the oxygen atom of the methoxy group, highlighting these as nucleophilic sites. The hydrogen atoms of the aromatic rings would exhibit positive potential, indicating them as potential sites for electrophilic interactions.
Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies
Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular bonding, charge transfer, and hyperconjugative interactions. For this compound, NBO analysis would reveal the distribution of electron density across the molecule.
Table 1: Hypothetical NBO Analysis Data for Key Atoms in this compound
| Atom | Natural Charge (e) |
|---|---|
| O(methoxy) | -0.5 to -0.6 |
| N(pyrimidine) | -0.4 to -0.5 |
| N(nitrile) | -0.4 to -0.5 |
| C(benzene ring) | +0.1 to -0.2 |
Note: This data is illustrative and based on general principles for similar structures.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules, providing insights into their UV-Visible absorption spectra.
Simulation of UV-Visible Absorption Spectra
A TD-DFT simulation of the UV-Visible absorption spectrum for this compound would be expected to show several absorption bands. These bands correspond to electronic transitions, primarily of the π → π* type, involving the aromatic rings and the nitrile group. The methoxy group, being an electron-donating group, would likely cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted 2-(pyrimidin-2-yl)benzonitrile.
Excitation Energy and Oscillator Strength Determination
The TD-DFT calculations would also determine the excitation energies and oscillator strengths for the electronic transitions. The oscillator strength is a measure of the probability of a given electronic transition occurring. Transitions with higher oscillator strengths correspond to more intense absorption bands in the UV-Visible spectrum. For this compound, the transitions involving the conjugated π-system of the entire molecule are expected to have the highest oscillator strengths.
Table 2: Predicted TD-DFT Results for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| HOMO → LUMO | 3.5 - 4.0 | 310 - 354 | > 0.1 |
| HOMO-1 → LUMO | 4.0 - 4.5 | 275 - 310 | > 0.05 |
Note: This data is an estimation based on computational studies of analogous molecules.
Advanced Topological Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL)) for Electron Density Distribution
Advanced topological analyses like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) provide a detailed picture of the electron density distribution, helping to identify bonding patterns and lone pairs. For this compound, ELF and LOL analyses would visualize the regions of high electron localization. These would be found in the covalent bonds (C-C, C-H, C-N, C-O), as well as around the nitrogen and oxygen atoms, corresponding to their lone pairs. These analyses offer a visual confirmation of the bonding structure and the non-bonding electron pairs that are crucial for the molecule's reactivity.
Computational Studies on Solvent Effects via Polarizable Continuum Models (PCM)
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate the effect of a solvent by representing it as a continuous dielectric medium.
For this compound, PCM calculations would likely show a stabilization of the ground and excited states in polar solvents. This is due to the molecule's inherent polarity. The UV-Visible absorption spectrum is also expected to be affected, with polar solvents typically causing a shift in the absorption maxima (solvatochromism). The magnitude and direction of this shift would depend on the change in the molecule's dipole moment upon electronic excitation.
Global and Local Chemical Descriptors for Reactivity Prediction
Global and local chemical descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity.
Global Descriptors : These include the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. A small HOMO-LUMO gap generally indicates high reactivity. For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (pyrimidine, nitrile) groups would influence these global parameters.
Local Descriptors : Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the Fukui functions would likely indicate that the nitrogen atoms of the pyrimidine and nitrile groups are susceptible to electrophilic attack, while certain carbon atoms on the aromatic rings may be prone to nucleophilic attack.
Table 3: Estimated Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value Range |
|---|---|
| HOMO-LUMO Gap | 3.5 - 4.5 eV |
| Ionization Potential | 7.0 - 8.0 eV |
| Electron Affinity | 1.0 - 2.0 eV |
Note: These values are estimations and would require specific DFT calculations for precise determination.
Structure Activity Relationship Sar and Molecular Design Principles for 4 Methoxy 2 Pyrimidin 2 Yl Benzonitrile Analogues
Rational Design Strategies for Structural Modifications and Derivatives Based on the 4-Methoxy-2-(pyrimidin-2-yl)benzonitrile Scaffold
Rational drug design for analogues of this compound involves a systematic approach to modify its structure to enhance desired biological activities and drug-like properties. The pyrimidine (B1678525) core is a well-established "privileged scaffold" that can form crucial hydrogen bonds with the hinge region of protein kinases, mimicking the adenine (B156593) portion of ATP. nih.govresearchgate.net Design strategies often focus on three primary regions of the molecule: the pyrimidine ring, the benzonitrile (B105546) ring, and the methoxy (B1213986) substituent.
Key strategies for modification include:
Modification of the Pyrimidine Ring: The 4- and 5-positions of the pyrimidine ring are common sites for substitution. Introducing different functional groups at these positions can modulate binding affinity and selectivity. For instance, adding small alkyl or amino groups can explore additional pockets within the ATP-binding site. The 5-position is often situated near the "gatekeeper" residue of a kinase, and modifications here can be critical for achieving selectivity against different kinases. acs.org
Substitution on the Benzonitrile Ring: The benzonitrile portion of the scaffold typically occupies a hydrophobic pocket. Introducing various substituents (e.g., halogens, alkyls, amides) can optimize van der Waals and hydrophobic interactions. The position and electronic nature of these substituents can fine-tune the molecule's orientation and binding affinity.
Alteration of the Methoxy Group: The 4-methoxy group on the benzonitrile ring is an important feature. It can be modified to other alkoxy groups, hydroxyl groups, or bioisosteric replacements to alter solubility, metabolic stability, and hydrogen bonding potential.
Scaffold Hopping: In some cases, the pyrimidine or benzonitrile core might be replaced with other heterocyclic systems (e.g., pyrazole, pyridine, quinazoline) to discover novel intellectual property, improve properties, or alter the binding mode, while retaining key pharmacophoric features. nih.gov
This iterative process of design, synthesis, and biological testing, guided by computational studies, is central to lead optimization and the development of clinical candidates. nih.govcriver.com
Impact of Substituent Effects on Electronic Properties and Reactivity Profiles
The electronic properties of the this compound scaffold are highly influenced by its substituents, which in turn dictate the molecule's reactivity and interaction with its biological target. nih.gov The scaffold contains both an electron-donating group (EDG), the methoxy group (-OCH3), and an electron-withdrawing group (EWG), the nitrile group (-CN).
Electron-Donating Group (-OCH3): The methoxy group, located at the 4-position of the benzonitrile ring, donates electron density into the aromatic system through a resonance effect. This increases the electron density of the ring, potentially influencing π-π stacking interactions with aromatic residues in the protein's binding pocket. Modifying this group can significantly alter these electronic properties. For example, replacing it with a hydroxyl (-OH) group maintains an electron-donating character while introducing a hydrogen bond donor capability.
Electron-Withdrawing Group (-CN): The nitrile group strongly withdraws electron density from the benzonitrile ring. This polarity can be crucial for binding affinity and orientation within the active site. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor. SAR studies on similar heterocyclic scaffolds have shown that the presence and position of EWGs can be vital for inhibitory activity. mdpi.com
Systematic variation of substituents allows for the fine-tuning of the molecule's electronic profile to achieve an optimal balance of binding affinity, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Conformational Landscape Analysis and its Influence on Molecular Recognition Processes
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For this compound analogues, the most significant conformational flexibility arises from the rotation around the single bond connecting the pyrimidine and benzonitrile rings.
Torsional Angle: The dihedral (torsional) angle between the planes of the pyrimidine and benzonitrile rings is a key parameter. A planar conformation might maximize π-stacking interactions, while a twisted conformation might be necessary to fit into a non-planar pocket or to avoid steric clashes.
Influence on Molecular Recognition: The target's binding site will selectively bind the conformation that provides the most favorable intermolecular interactions. Therefore, designing analogues that have a low-energy conformation pre-organized for binding can lead to higher affinity, as less of an entropic penalty is paid upon binding. Computational methods, such as quantum mechanics and molecular dynamics simulations, are used to explore the conformational landscape and predict the preferred conformations in different environments (e.g., in solution versus in a binding pocket).
Understanding how structural modifications affect the conformational preferences of the scaffold is a key aspect of rational drug design, ensuring that new analogues can adopt the bioactive conformation necessary for molecular recognition.
In Silico Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to its macromolecular target. samipubco.comunar.ac.id For analogues of this compound, docking simulations are essential for visualizing potential binding modes within a target's active site, typically a kinase, and for generating hypotheses to guide SAR studies. nih.govnih.gov
The process involves placing the 3D structure of the ligand into the binding site of the protein receptor and using a scoring function to estimate the binding affinity for different poses. nih.gov This allows researchers to:
Predict the binding conformation of the ligand.
Identify key interactions between the ligand and protein residues.
Explain observed SAR trends (e.g., why a particular substituent increases or decreases activity).
Prioritize new analogues for synthesis by predicting their binding affinity. mdpi.com
Docking studies for pyrimidine-based kinase inhibitors often reveal a conserved binding mode where the pyrimidine ring engages the hinge region of the kinase via hydrogen bonds. acs.orgsci-hub.ru
Analysis of the docked poses of this compound analogues reveals several key types of non-covalent interactions that stabilize the ligand-protein complex.
Hydrogen Bonding: This is one of the most critical interactions for this scaffold. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring typically act as hydrogen bond acceptors, interacting with the backbone amide groups of the kinase hinge region. The nitrogen of the benzonitrile group and the oxygen of the methoxy group can also serve as hydrogen bond acceptors with appropriate donor groups in the binding site. nih.govnih.gov
Hydrophobic Interactions: The benzonitrile ring and the pyrimidine ring are aromatic and can engage in favorable hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the active site. These interactions are crucial for affinity and proper orientation. nih.gov
Arene-Cation Interactions: The electron-rich phenyl ring can interact favorably with positively charged residues like arginine or lysine. nih.gov
The table below summarizes the potential interactions for the core scaffold.
| Molecular Feature of Scaffold | Potential Interaction Type | Interacting Protein Residue Examples |
| Pyrimidine Nitrogens (N1, N3) | Hydrogen Bond Acceptor | Hinge Region Backbone Amides (e.g., Cys, Met) |
| Benzonitrile Nitrogen | Hydrogen Bond Acceptor | H-Bond Donors (e.g., Lys, Arg, Ser) |
| Methoxy Oxygen | Hydrogen Bond Acceptor | H-Bond Donors (e.g., Lys, Arg, Ser) |
| Benzonitrile & Pyrimidine Rings | Hydrophobic, π-π Stacking | Aromatic Residues (e.g., Phe, Tyr, Trp) |
| Benzonitrile Ring | Arene-Cation | Cationic Residues (e.g., Lys, Arg) |
From docking and SAR studies, a pharmacophore model can be constructed. A pharmacophore represents the essential 3D arrangement of functional groups (features) required for biological activity. dovepress.comnih.gov These features define the key binding "hotspots."
For the this compound scaffold, a typical pharmacophore model would include:
Two Hydrogen Bond Acceptors (HBA): Corresponding to the two hinge-binding nitrogen atoms of the pyrimidine ring.
Aromatic/Hydrophobic Regions (AR/HY): Representing the benzonitrile and pyrimidine rings.
Additional HBA features: For the nitrile nitrogen and the methoxy oxygen, which can engage in additional stabilizing interactions.
This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophoric features and are therefore likely to bind to the same target. nih.govresearchgate.net Identifying these key features is fundamental for scaffold hopping and designing novel inhibitors.
Computational Approaches to Explore Chemical Space and Guide Lead Optimization
Computational chemistry provides a suite of tools to explore the vast chemical space around a lead compound like this compound and to guide its optimization into a preclinical candidate. mdpi.comnih.gov These approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.govcriver.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties (steric and electrostatic fields) of a series of analogues with their biological activity. mdpi.comnih.gov These models generate contour maps that highlight regions where modifications would likely increase or decrease activity, providing clear guidance for the design of new derivatives.
Free Energy Perturbation (FEP): FEP is a rigorous computational method that calculates the relative binding free energy between two ligands that differ by a small structural modification. It can accurately predict the impact of a proposed chemical change on binding affinity, helping to decide whether a new analogue is worth synthesizing. nih.gov
Virtual Screening: Using a validated pharmacophore model or a docking protocol, large databases of compounds can be screened in silico to identify novel molecules that are predicted to be active. dovepress.com This is an efficient way to explore new chemical space and identify different scaffolds.
ADMET Prediction: In silico models are used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early prediction of potential liabilities (e.g., poor solubility, metabolic instability, toxicity) allows chemists to modify the lead compound to mitigate these issues before extensive resources are invested. unar.ac.id
These computational strategies, integrated with medicinal chemistry and biological testing, create an efficient cycle for lead optimization, systematically improving potency, selectivity, and drug-like properties.
Exploration of Research Applications and Mechanistic Aspects of 4 Methoxy 2 Pyrimidin 2 Yl Benzonitrile and Its Analogues
Investigation of Potential Applications in Materials Science
Luminescent Properties and Optoelectronic Device Potential
The unique molecular architecture of 2-phenylpyrimidine (B3000279) derivatives, such as 4-Methoxy-2-(pyrimidin-2-yl)benzonitrile, suggests potential for applications in materials science, particularly in the realm of optoelectronics. While direct studies on the luminescent properties of this specific compound are not extensively detailed in the provided research, the constituent aromatic and heterocyclic rings are known chromophores. The combination of a benzonitrile (B105546) and a pyrimidine (B1678525) ring creates a donor-acceptor type structure, which is a common strategy in the design of organic light-emitting diode (OLED) materials and fluorescent probes. Novel dithienopyrrole-based nematic liquid crystals have been synthesized that exhibit notable luminescence, indicating that complex heterocyclic systems can be engineered for emissive properties. researchgate.net Similarly, pyridine-based calamitic compounds have been studied for their mesomorphic and photophysical properties, which are dependent on the heteroaromatic cores. researchgate.net These examples suggest that the this compound framework could be a promising scaffold for developing new materials for emissive displays and other optoelectronic devices. researchgate.net
Liquid Crystalline Behavior and Mesogenic Properties
The incorporation of the pyrimidine ring into calamitic (rod-shaped) molecules has been a subject of significant research in the field of liquid crystals. tandfonline.com The pyrimidine nucleus influences the physicochemical and electro-optical properties of these materials. tandfonline.com Research on related structures, such as 2-(4-cyanophenylethyl)-5-alkylpyrimidines, has shown that modifications to the molecular structure can induce liquid crystalline phases, including nematic and smectic phases. tandfonline.com These compounds, which share the phenyl and pyrimidine moieties with this compound, exhibit interesting dielectric properties. tandfonline.com For instance, pyrimidine-containing compounds have been found to possess higher perpendicular and parallel permittivities compared to analogues without the pyrimidine linkage. tandfonline.com
The mesogenic behavior is highly dependent on the molecular geometry and the nature of the terminal groups. For example, studies on 5-n-Alkyl-2-[4-n-alkanoyloxy-phenyl]-pyrimidines demonstrate that variations in the alkyl chain length can tune the transition temperatures and the type of mesophase observed. tandfonline.com Similarly, research on bent-core compounds derived from diethylpyrimidine-2,4,6(1H,3H,5H)-trione showed that the presence of a terminal cyano group could induce a nematic phase. uobaghdad.edu.iq This suggests that analogues of this compound, particularly those with varying alkoxy chain lengths in place of the methoxy (B1213986) group, could exhibit rich mesogenic behavior. researchgate.net The inherent polarity and geometric shape conferred by the pyrimidine and benzonitrile groups are key factors in promoting the formation of liquid crystalline phases. researchgate.net
Table 1: Influence of Molecular Structure on Liquid Crystal Properties of Pyrimidine Derivatives
| Compound Type | Key Structural Feature | Observed Mesophase(s) | Reference(s) |
| 2-(4-cyanophenylethyl)-5-alkylpyrimidines | Dimethylene linking group | Virtual nematic-isotropic transitions | tandfonline.com |
| Bent-core pyrimidines | Cyano terminal group | Nematic phase | uobaghdad.edu.iq |
| 5-n-Alkyl-2-[4-n-alkanoyloxy-phenyl]-pyrimidines | Varying alkyl chain lengths | Tunable mesophases | tandfonline.com |
| Phenylpyrimidine Analogues | Pyrimidine ring | Smectic phase | researchgate.net |
Mechanistic Elucidation of Interactions with Specific Biological Targets
Modulation of Enzyme Activity (e.g., Kinase Inhibition, Nitric Oxide Synthase Modulation)
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in molecules designed to inhibit enzyme activity, particularly protein kinases. nih.gov Pyrimidine derivatives are known to function as ATP-competitive inhibitors by mimicking the adenine (B156593) ring of ATP and forming hydrogen bonds within the kinase hinge region. nih.gov The specific substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of inhibition. researchgate.netnih.gov For example, pyrazolo[3,4-d]pyrimidines have been successfully developed as kinase inhibitors for oncology. nih.gov Analogues of this compound could potentially target various kinases involved in cell signaling. ugr.es Research into 2,6-disubstituted pyrazines as inhibitors of Casein Kinase 2 (CSNK2A) revealed that a 4'-carboxyphenyl substituent on the pyrazine (B50134) ring was optimal for activity, while modifications at the 6-position influenced selectivity over other kinases like PIM3. nih.govbiorxiv.org This highlights the importance of the substitution pattern on the aromatic rings attached to the core heterocycle for achieving potent and selective kinase inhibition.
The pyrimidine nucleus has also been explored for its role in modulating nitric oxide synthase (NOS). Inducible nitric oxide synthase (iNOS) is a key enzyme in inflammatory responses, and its dysregulated production of nitric oxide (NO) is linked to various pathologies. mdpi.com Selective inhibitors of iNOS are sought after to modulate these responses. mdpi.com While direct inhibition of NOS by this compound has not been reported, related heterocyclic compounds have been investigated. The modulation of NOS activity is a complex process, with cytokines like Interleukin-4 capable of suppressing iNOS expression and subsequent NO production in macrophages. nih.gov The ability of small molecules to selectively inhibit iNOS suggests that pyrimidine-based structures could be tailored to interfere with this enzymatic pathway, potentially offering therapeutic benefits in inflammatory conditions. mdpi.commdpi.com
Ligand-Receptor Binding and Allosteric Modulation Studies
Pyrimidine-containing molecules are frequently studied as ligands for various G-protein-coupled receptors (GPCRs), including purine (B94841) and pyrimidine receptors. nih.gov Beyond direct (orthosteric) binding at the primary ligand site, some pyrimidine derivatives act as allosteric modulators. nih.govnih.gov These molecules bind to a topographically distinct site on the receptor, inducing a conformational change that can enhance (positive allosteric modulator, PAM) or decrease (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand. acs.org
This allosteric approach is particularly advanced for adenosine (B11128) receptors (ARs). nih.govnih.gov For instance, various N-(2,6-diarylpyrimidin-4-yl)acetamide derivatives have been developed as potent and selective antagonists for the A3 adenosine receptor. nih.gov Structure-activity relationship (SAR) studies in these series have shown that substitution patterns, such as the placement of methoxy groups on the aryl rings, are critical for achieving high affinity and selectivity. nih.gov Similarly, studies on metabotropic glutamate (B1630785) receptor 5 (mGlu5) have identified a common allosteric binding site that can accommodate diverse chemical scaffolds, including those with pyrimidine cores. nih.gov These studies reveal that specific ligand-receptor interactions, often involving key amino acid residues, govern the binding and cooperativity of allosteric modulators. nih.gov The this compound structure, with its potential for various intermolecular interactions, represents a plausible scaffold for the design of novel allosteric modulators targeting GPCRs.
Interference with Cellular Signaling Pathways (e.g., EGFR, MET, Adenosine Receptors)
The ability of pyrimidine derivatives to modulate enzyme and receptor activity translates to interference with critical cellular signaling pathways implicated in diseases like cancer.
EGFR Signaling: The epidermal growth factor receptor (EGFR) is a tyrosine kinase whose signaling pathway is often dysregulated in cancer, promoting cell proliferation and survival. nih.govnih.gov Several small-molecule EGFR inhibitors feature a pyrimidine core. mdpi.com For example, the 4-aryl-N-phenylpyrimidin-2-amine scaffold has been shown to bind to the EGFR kinase domain, suppressing EGF-mediated receptor phosphorylation and inhibiting downstream signaling through pathways like MAP kinase and PI3K-AKT. nih.gov This leads to potent anti-cancer activity in cancer cell lines. nih.gov
MET Signaling: The MET proto-oncogene encodes another receptor tyrosine kinase, c-Met, which, upon binding its ligand HGF, activates signaling networks including the PI3K-AKT and Ras-MAPK pathways. nih.govnih.gov Dysregulation of the HGF/c-Met pathway is linked to tumor progression and metastasis. nih.gov Cancer cells with MET gene amplification are particularly sensitive to c-Met tyrosine kinase inhibitors (TKIs). However, these cells can develop resistance by activating alternative signaling pathways, such as those involving the EGFR family. nih.gov This highlights the intricate crosstalk between signaling pathways and the potential for pyrimidine-based dual inhibitors.
Adenosine Receptor Signaling: Adenosine receptors, particularly the A2A and A2B subtypes, are crucial in modulating immune responses. tandfonline.com Antagonists of these receptors can enhance anti-tumor immunity. tandfonline.com A series of novel dual A2A/A2B antagonists have been developed based on a triazole-pyrimidine-methylbenzonitrile core. tandfonline.com In this series, the methylbenzonitrile moiety, which is structurally related to this compound, was found to be a key component for potent dual inhibition of both A2A and A2B receptors. tandfonline.com Molecular docking studies suggest these compounds occupy the same binding pocket as known antagonists, indicating a competitive mechanism of action. tandfonline.comwikipedia.orgnih.gov
Table 2: Activity of Pyrimidine Analogues on Biological Targets
| Compound/Scaffold | Target | Activity/Effect | IC50 / Ki | Reference(s) |
| Triazole-pyrimidine-methylbenzonitrile (Compound 7i) | A2B Adenosine Receptor | Antagonist | 14.12 nM | tandfonline.com |
| N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold | A3 Adenosine Receptor | Antagonist | < 20 nM | nih.gov |
| 4-aryl-N-phenylpyrimidin-2-amine (Compound 13f) | EGFR Kinase | Inhibition of phosphorylation | - | nih.gov |
| 2,6-disubstituted pyrazine (analogue 6c) | CSNK2A | Inhibitor | Nanomolar range | nih.gov |
Exploration of Antimicrobial and Anti-Proliferative Mechanisms at a Molecular Level
The pyrimidine core, a fundamental component of this compound, is a well-established pharmacophore in the development of antimicrobial and anti-proliferative agents. While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the biological activities of structurally related pyrimidine and benzonitrile analogues provide a strong basis for inferring its potential mechanisms of action.
The antimicrobial activity of pyrimidine derivatives often stems from their ability to interfere with essential cellular processes in microorganisms. These can include the inhibition of nucleic acid synthesis, disruption of metabolic pathways, or interference with cell wall synthesis. For instance, certain pyrimidine analogues act as competitive inhibitors of enzymes crucial for DNA and RNA synthesis, thereby halting microbial replication.
In the context of anti-proliferative effects, pyrimidine-containing compounds have been shown to exert their activity through various molecular pathways, leading to the inhibition of cancer cell growth. Key mechanisms include:
Cell Cycle Arrest: Many cytotoxic agents containing the pyrimidine scaffold have been observed to halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phases). This prevents the uncontrolled proliferation of cancer cells. The arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Induction of Apoptosis: Programmed cell death, or apoptosis, is a critical mechanism for eliminating cancerous cells. Pyrimidine derivatives have been demonstrated to trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov
Enzyme Inhibition: Specific enzymes that are overexpressed or hyperactive in cancer cells are often targeted by pyrimidine-based inhibitors. Examples include tyrosine kinases, which are crucial for cell signaling and growth, and topoisomerase IIα, an enzyme involved in DNA replication and repair. Inhibition of these enzymes can lead to cell death.
The presence of the methoxy and benzonitrile groups in this compound likely modulates its pharmacokinetic and pharmacodynamic properties, influencing its potency and selectivity towards specific molecular targets. Further research is necessary to elucidate the precise molecular interactions and signaling pathways affected by this specific compound.
Role as a Versatile Synthetic Intermediate in the Preparation of Advanced Chemical Structures
The chemical architecture of this compound, featuring a reactive pyrimidine ring and a versatile benzonitrile group, positions it as a valuable intermediate in the synthesis of more complex and advanced chemical structures. While specific, large-scale applications of this exact molecule as a synthetic intermediate are not widely reported, the utility of its constituent moieties is well-established in organic synthesis and medicinal chemistry.
The pyrimidine nucleus is a cornerstone in the synthesis of a vast array of heterocyclic compounds with significant biological activities. For example, a related compound, 4-[(4-Hydroxypyrimidin-2-yl) amino] benzonitrile, serves as a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine, which is used in the treatment of HIV. innospk.comchemijournal.com This highlights the potential of pyrimidine-benzonitrile scaffolds in the development of antiviral agents. The synthesis of such drugs often involves a multi-step process where the pyrimidine ring is further functionalized or used as a building block for constructing the final complex molecule. chemijournal.com
The benzonitrile group offers a range of synthetic transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, among other reactions. These transformations allow for the introduction of diverse functional groups and the construction of various heterocyclic systems.
Given its structure, this compound could potentially be utilized in the following synthetic strategies:
Cross-Coupling Reactions: The pyrimidine ring can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds and build more complex molecular frameworks.
Nucleophilic Aromatic Substitution: The pyrimidine ring can be susceptible to nucleophilic attack, allowing for the introduction of different substituents.
Modification of the Benzonitrile Group: As mentioned, the cyano group can be transformed into other functional groups, providing a handle for further synthetic manipulations and the creation of diverse analogues.
The strategic combination of the pyrimidine and benzonitrile functionalities in this compound makes it a promising starting material for the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 4-Methoxy-2-(pyrimidin-2-yl)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with substituted benzonitrile precursors. For example, copper(I)-mediated cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings) are effective for introducing the pyrimidinyl moiety . Optimization includes:
- Catalyst selection : Copper iodide or palladium catalysts for efficient C–N bond formation.
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Temperature control : Reactions often require heating (80–120°C) to achieve high yields.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy at C4, pyrimidinyl at C2). Aromatic protons typically appear as doublets or triplets (δ 6.8–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z: ~251.1 for CHNO).
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound and its derivatives?
- Methodological Answer :
- Data Collection : High-resolution X-ray diffraction data (≤1.0 Å) is ideal. Use SHELXC/D/E for data processing and initial phasing .
- Refinement : SHELXL parameters:
- Anisotropic displacement for non-hydrogen atoms.
- Hydrogen positions : Geometrically calculated and refined using riding models.
- Twinned data : Use TWIN/BASF commands for handling twinning .
- Validation : Check R-factors (R1 < 0.05), residual electron density (<0.5 eÅ), and CIF files via PLATON .
Q. How can researchers resolve contradictions in pharmacological activity data for pyrimidinyl-benzonitrile derivatives?
- Methodological Answer :
- Dose-response studies : Establish EC/IC values across multiple assays (e.g., enzyme inhibition vs. cell-based assays) .
- Structural analogs : Compare substituent effects (e.g., methoxy vs. trifluoromethyl) on target binding using molecular docking (AutoDock, Glide) .
- Meta-analysis : Aggregate data from studies with consistent experimental conditions (e.g., pH, temperature) to minimize variability .
Q. What strategies enhance the selectivity of this compound analogs against biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify:
- Pyrimidine substituents : Introduce electron-withdrawing groups (e.g., Cl, CF) to improve enzyme inhibition .
- Benzonitrile core : Adjust methoxy positioning to reduce off-target interactions.
- Computational modeling : MD simulations to predict binding stability in target active sites (e.g., HIV-1 reverse transcriptase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
